

UniPR1331: A Comprehensive Guide to its Binding Affinity for VEGFR2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **UniPR1331**'s binding affinity to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) against other well-established inhibitors. The data presented is supported by experimental protocols to ensure a thorough and objective evaluation for research and drug development purposes.

Comparative Binding Affinity of VEGFR2 Inhibitors

The following table summarizes the quantitative data on the binding affinity of **UniPR1331** and selected alternative VEGFR2 inhibitors.

Compound	Binding Affinity to VEGFR2	Assay Type
UniPR1331	Kd = 62.2 μM; IC50 = 16 μM[1]	Surface Plasmon Resonance (SPR); ELISA-based competition assay
Sorafenib	IC50 = 90 nM	Kinase Assay
Axitinib	IC50 = 0.2 nM[2]	Cellular Receptor Phosphorylation Assay
Sunitinib	IC50 = 80 nM[1][3]	Biochemical Tyrosine Kinase Assay



Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as ATP concentrations in kinase assays, which can influence the results.

Experimental Protocols UniPR1331 Binding Affinity Determination

- 1. Surface Plasmon Resonance (SPR) for Kd Determination[4][5]
- Objective: To measure the direct binding affinity (Kd) of UniPR1331 to human VEGFR2.
- Methodology:
 - Recombinant human VEGFR2-Fc was immobilized on a sensor chip.
 - Various concentrations of UniPR1331 (4-40 μM) were flowed over the chip surface.
 - The association and dissociation of **UniPR1331** to VEGFR2 were monitored in real-time by detecting changes in the refractive index at the sensor surface.
 - The equilibrium dissociation constant (Kd) was calculated from the kinetic data.
- 2. ELISA-based Competition Assay for IC50 Determination[4][5]
- Objective: To determine the concentration of UniPR1331 required to inhibit 50% of the binding of VEGF to VEGFR2.
- Methodology:
 - The ectodomain of VEGFR2 was immobilized on a 96-well plate.
 - Biotinylated VEGF was added to the wells in the presence of increasing concentrations of UniPR1331.
 - After incubation, the amount of bound biotinylated VEGF was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.



 The IC50 value was determined by plotting the percentage of VEGF binding inhibition against the concentration of UniPR1331.

Alternative Inhibitor Binding Affinity Determination (General Protocols)

- 1. Sorafenib Kinase Assay[6]
- Objective: To measure the concentration of Sorafenib that inhibits 50% of VEGFR2 kinase activity.
- · General Protocol:
 - Recombinant human VEGFR2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP.
 - Serial dilutions of Sorafenib are added to the reaction.
 - The phosphorylation of the substrate is measured, typically using an ELISA-based method with a phospho-specific antibody.
 - The IC50 value is calculated based on the inhibition of substrate phosphorylation.
- 2. Axitinib Cellular Receptor Phosphorylation Assay[2]
- Objective: To determine the concentration of Axitinib that inhibits 50% of VEGF-induced VEGFR2 autophosphorylation in a cellular context.
- · General Protocol:
 - Porcine aorta endothelial cells overexpressing full-length VEGFR2 are used.
 - Cells are treated with varying concentrations of Axitinib.
 - VEGF is added to stimulate VEGFR2 autophosphorylation.
 - The level of VEGFR2 phosphorylation is quantified using an ELISA-based assay with an anti-phospho-VEGFR2 antibody.

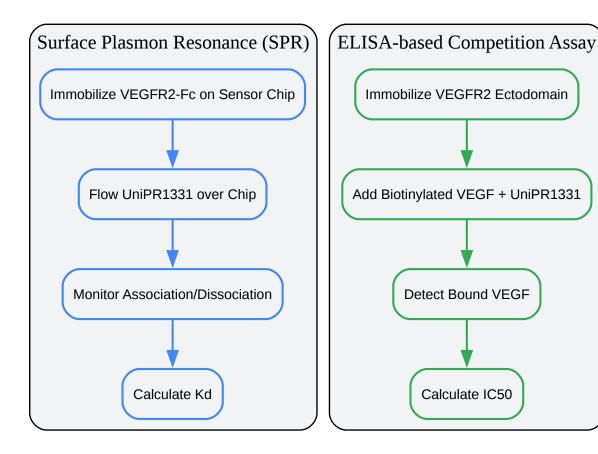


- The IC50 value is determined from the dose-response curve.
- 3. Sunitinib Biochemical Tyrosine Kinase Assay[1]
- Objective: To measure the concentration of Sunitinib that inhibits 50% of the transphosphorylation activity of the VEGFR2 cytoplasmic domain.
- General Protocol:
 - A fusion protein containing the cytoplasmic domain of VEGFR2 (GST-VEGFR2) is used.
 - The assay is performed in 96-well plates coated with a peptide substrate.
 - GST-VEGFR2, ATP, and varying concentrations of Sunitinib are added to the wells.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified.
 - The IC50 value is calculated from the inhibition of the kinase activity.

Visualizing Key Processes

To further elucidate the experimental and biological context of **UniPR1331**'s interaction with VEGFR2, the following diagrams are provided.

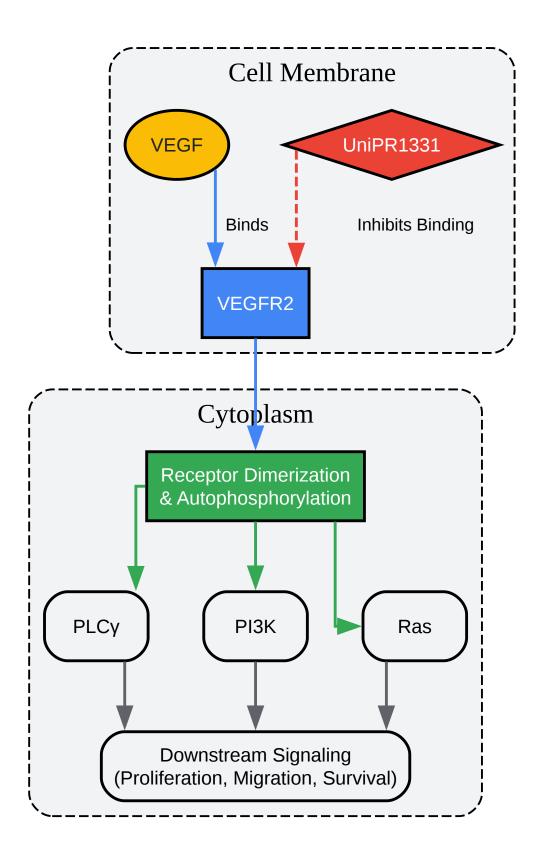




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Caption: Experimental workflow for determining UniPR1331's binding affinity to VEGFR2.





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Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of UniPR1331.



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